3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with a 3,4-dimethoxyphenyl group and a 4-chlorobenzoate ester. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromenone core. This intermediate is then esterified with 4-chlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate
- 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate
- 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate
Uniqueness
3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is unique due to the specific positioning of the 4-chlorobenzoate group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a synthetic derivative belonging to the chromenone class, characterized by its unique structural features that enhance its biological activity. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a chromenone core with a 4-chlorobenzoate moiety and two methoxy groups on the phenyl ring. These structural elements contribute to its solubility and reactivity, which are crucial for its biological activities.
Feature | Description |
---|---|
Core Structure | Chromenone |
Substituents | 3,4-Dimethoxyphenyl, 4-chlorobenzoate |
Molecular Formula | C22H18ClO5 |
Molecular Weight | 396.83 g/mol |
Antioxidant Properties
Research indicates that chromenone derivatives exhibit significant antioxidant activity. The presence of methoxy groups enhances electron donation capacity, allowing the compound to scavenge free radicals effectively. This property is vital in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has demonstrated potential in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines and enzymes, which could have implications for treating inflammatory diseases.
Anticancer Activity
Preliminary studies have shown that derivatives of chromenones can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators such as p21 and cyclin B1. For example, compounds similar to this compound have been reported to induce G2/M phase arrest in cancer cells, suggesting potential for cancer therapy .
- Enzyme Inhibition : The compound has been observed to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the pathogenesis of various diseases.
- Mitochondrial Pathways : Its ability to induce apoptosis is linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways involving caspases .
- Signal Transduction Modulation : The compound may interact with signaling pathways related to inflammation and cell survival, particularly through the NF-κB pathway .
Case Studies
Several studies have investigated the biological activity of chromenone derivatives:
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various chromenone derivatives on breast cancer cell lines (MCF-7). Results indicated that certain derivatives induced significant apoptosis at concentrations as low as 10 µM .
- Inflammation Model : In an animal model of arthritis, treatment with a related chromenone derivative resulted in a marked reduction in joint inflammation and pain scores compared to control groups .
Properties
CAS No. |
637749-81-6 |
---|---|
Molecular Formula |
C24H17ClO6 |
Molecular Weight |
436.84 |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H17ClO6/c1-28-20-10-5-15(11-22(20)29-2)19-13-30-21-12-17(8-9-18(21)23(19)26)31-24(27)14-3-6-16(25)7-4-14/h3-13H,1-2H3 |
InChI Key |
FGSWYKNXHQPXFP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
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